![molecular formula C7H7BClFO3 B6303997 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid CAS No. 2121512-25-0](/img/structure/B6303997.png)
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid
Overview
Description
“2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid” is a derivative of phenylboronic acid . Phenylboronic acid, abbreviated as PhB(OH)2, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .Chemical Reactions Analysis
Phenylboronic acid is involved in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
Phenylboronic acid is a white to yellow powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . The melting point of phenylboronic acid is 216 °C .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Interactions with Diols
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification, to separation and the development of therapeutics .
Interactions with Strong Lewis Bases
Boronic acids interact with strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Protein Manipulation and Cell Labelling
An area of particular growth is the interaction of boronic acids with proteins, their manipulation and cell labelling .
Electrophoresis of Glycated Molecules
Boronic acids are also used for electrophoresis of glycated molecules .
Building Materials for Microparticles
They are employed as building materials for microparticles for analytical methods .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. The reaction begins with the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, and finally reductive elimination . The result is the formation of a new carbon-carbon bond .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also considered environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is influenced by several environmental factors. For instance, the pH can significantly affect the rate of the reaction . The compound is also sensitive to air and moisture, which can affect its stability . Therefore, it’s important to handle and store the compound properly to maintain its efficacy .
properties
IUPAC Name |
[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2,11-13H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVWRWZBKIHJER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CO)F)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185575 | |
Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid | |
CAS RN |
2121512-25-0 | |
Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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